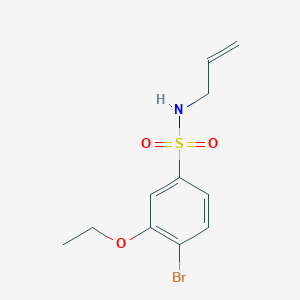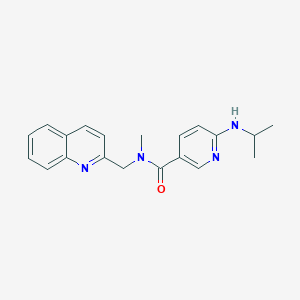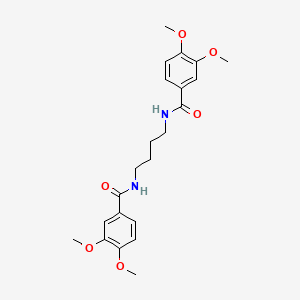![molecular formula C11H19N3O2 B5207229 N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)
N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes such as glucose metabolism, cell cycle regulation, and apoptosis.
作用機序
GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes. It is involved in the regulation of glycogen metabolism, cell cycle progression, apoptosis, and gene expression. N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, enhance neuronal differentiation, and improve insulin sensitivity. It has also been shown to have anti-inflammatory effects and inhibit the growth of cancer cells. However, it should be noted that the effects of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide may vary depending on the cell type and experimental conditions.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is its selectivity for GSK-3, which allows for the investigation of the specific role of this enzyme in various cellular processes. It is also relatively easy to use and has been widely used in scientific research. However, one of the limitations of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is its potential off-target effects, which may affect the interpretation of experimental results. It is also important to note that the effects of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in scientific research. One area of interest is the investigation of the role of GSK-3 in the development and progression of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another area of interest is the development of more selective and potent inhibitors of GSK-3, which may have therapeutic potential for the treatment of various diseases. Additionally, the combination of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide with other inhibitors or drugs may also be explored to enhance its therapeutic potential.
合成法
The synthesis of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide involves the reaction of 2-amino-5-cyclohexyl-2,3-dihydro-1,3,4-thiadiazole with ethyl 2-bromoacetate to form N-cyclohexyl-2-(2-bromoacetyl)-2,3-dihydro-1,3,4-thiadiazole. The latter is then reacted with hydrazine hydrate to form N-cyclohexyl-2-[2-(hydroxymethyl)hydrazino]-2-oxoacetamide, which is then treated with isopropylidene malonate to form the final product, N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide.
科学的研究の応用
N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been widely used in scientific research for its ability to selectively inhibit GSK-3. It has been used in various studies to investigate the role of GSK-3 in different cellular processes, such as embryonic stem cell differentiation, neuronal development, and insulin signaling. It has also been used as a tool to study the molecular mechanisms underlying various diseases, such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
N-cyclohexyl-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-14-11(16)10(15)12-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3,(H,12,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECFMMVWZRDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(propan-2-ylideneamino)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)

![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)
![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)
![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)

